molecular formula C12H12N2O6 B1671974 N-(gamma-Maleimidobutyryloxy)succinimide CAS No. 80307-12-6

N-(gamma-Maleimidobutyryloxy)succinimide

Cat. No. B1671974
CAS RN: 80307-12-6
M. Wt: 280.23 g/mol
InChI Key: PVGATNRYUYNBHO-UHFFFAOYSA-N
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Description

“N-(gamma-Maleimidobutyryloxy)succinimide” is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is useful in enzyme immunoassays .


Synthesis Analysis

The synthesis of “N-(gamma-Maleimidobutyryloxy)succinimide” involves the conjugation of acetylspermine to bovine serum albumin via a heterobifunctional cross-linker .


Molecular Structure Analysis

The molecular formula of “N-(gamma-Maleimidobutyryloxy)succinimide” is C12H12N2O6 . It contains NHS-ester and maleimide reactive groups at opposite ends of a short spacer arm .


Chemical Reactions Analysis

“N-(gamma-Maleimidobutyryloxy)succinimide” is reactive towards amino and sulfhydryl groups . The NHS ester end couples with primary amines at pH 7-9 to form stable amide bonds, while maleimides react with -SH groups at pH 6.5-7.5, forming stable thioether linkages .


Physical And Chemical Properties Analysis

“N-(gamma-Maleimidobutyryloxy)succinimide” is a white powder with a molecular weight of 280.24 g/mol . It is insoluble in water and should be dissolved first in DMF or DMSO .

Scientific Research Applications

Enzyme Immunoassays

N-(gamma-Maleimidobutyryloxy)succinimide (GMBS) has been used extensively in enzyme immunoassays. A notable application is in the enzyme labeling of various substances for sensitive detection and quantification. For example, GMBS was used for enzyme labeling of neocarzinostatin with beta-D-galactosidase, enabling the development of a highly sensitive enzyme immunoassay for this substance (Tanimori et al., 1981). Similarly, it facilitated the preparation of puromycin antibody and its use in enzyme immunoassay with beta-D-galactosidase as a label, significantly enhancing the sensitivity compared to other methods (Fujiwara et al., 1982).

Immunocytochemistry

GMBS plays a critical role in immunocytochemistry, especially in the preparation of monoclonal antibodies for specific drugs. For instance, monoclonal antibodies against vancomycin conjugated with GMBS were developed for immunocytochemical detection of the drug in rat kidney and liver, revealing insights into the drug's accumulation and potential toxicity (Fujiwara et al., 2012).

Analytical Chemistry and Biochemistry

In analytical chemistry and biochemistry, GMBS has been utilized in the preparation of antibodies and in the development of sensitive assays for various compounds. Examples include its use in the enzyme immunoassays of kanamycin group antibiotics (Kitagawa et al., 1983) and in the preparation of polyamine antibody for enzyme immunoassay of spermine and spermidine (Fujiwara et al., 1983).

Synthesis and Chemical Studies

GMBS has been implicated in various synthesis and chemical studies, such as the synthesis of N-substituted succinimides and their antioxidant activity assessment, highlighting its versatility in different chemical reactions (Bibi et al., 2019). Its role in facilitating the Michael addition of oxindoles to maleimides for the synthesis of atropisomeric succinimides is another example of its application in organic synthesis (Di Iorio et al., 2017).

Antibody Immobilization and Functionality

In the field of biotechnology, GMBS has been used to study the impact of antibody immobilization methods on antigen capture. This research highlights the importance of GMBS in optimizing the functionality of antibodies for specific applications, such as in diagnostics and therapeutic interventions (Danczyk et al., 2003).

Stability of Maleimide-Thiol Conjugates

Research on the long-term stabilization of maleimide-thiol conjugates, which are commonly used in bioconjugation for drug delivery and other applications, revealed the role of GMBS in enhancing the stability of these conjugates. This finding is crucial for the development of more stable and effective therapeutic agents (Fontaine et al., 2015).

Safety And Hazards

“N-(gamma-Maleimidobutyryloxy)succinimide” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGATNRYUYNBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230240
Record name N-(gamma-Maleimidobutyryloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(gamma-Maleimidobutyryloxy)succinimide

CAS RN

80307-12-6
Record name N-(gamma-Maleimidobutyryloxy)succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080307126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(gamma-Maleimidobutyryloxy)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Maleimidobutyric acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Succinimidyl 4-maleimidylbutyrate
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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